molecular formula C34H50O7 B1668346 Carbenoxolone CAS No. 5697-56-3

Carbenoxolone

カタログ番号: B1668346
CAS番号: 5697-56-3
分子量: 570.8 g/mol
InChIキー: OBZHEBDUNPOCJG-QATWLOCDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

Protonation and Deprotonation Reactions

Carbenoxolone undergoes pH-dependent protonation, critical for its solubility and electrophoretic deposition (EPD):

  • Protonation : In acidic conditions, CBX²⁻ (dianion) accepts protons to form CBXH₂, which precipitates as an insoluble film .

  • Deprotonation : At alkaline pH, CBXH₂ dissociates into CBX²⁻, enhancing solubility in aqueous media .

This behavior is exploited in EPD for fabricating carbon-based composites, where CBX acts as a co-surfactant. FTIR studies confirm protonation shifts, such as:

  • 1716 cm⁻¹ : Stretching of protonated COOH groups.

  • 1650 cm⁻¹ : C=C stretching in aromatic systems .

Redox Reactions and Oxidative Stress

This compound induces mitochondrial oxidative stress through interactions with respiratory chain components:

  • ROS Generation : At 10 µM, CBX increases hydrogen peroxide (H₂O₂) production by 2.5-fold in Ca²⁺-loaded liver mitochondria .

  • Targets : Inhibits Complex I (NADH dehydrogenase) and Complex III (cytochrome bc₁), leading to superoxide formation .

Table 2: Oxidative Effects in Mitochondria

ParameterControlCBX (10 µM)
H₂O₂ Production (nmol/min/mg)1.2 ± 0.33.0 ± 0.5
Sulfhydryl Oxidation (%)15 ± 362 ± 8
Cytochrome c Release (%)10 ± 245 ± 6

These effects are reversible with cyclosporin A, indicating permeability transition pore involvement .

Stability and Degradation Reactions

This compound demonstrates stability under varied conditions, validated via UHPLC-MS/MS:

Table 3: Stability Profile in Brain Homogenates

ConditionConcentration (ng/g)Bias (%)CV (%)
Freeze-Thaw (3 cycles)789 ± 102+513
Post-Preparative (72 h)737 ± 55-27
Room Temperature (24 h)754 ± 68+110

Degradation occurs via hydrolysis of ester bonds under prolonged acidic conditions, yielding glycyrrhetinic acid and succinic acid .

Interaction with Enzymes and Receptors

  • 11β-HSD Inhibition : CBX reversibly inhibits 11β-hydroxysteroid dehydrogenase (Ki = 19 µM), blocking cortisol synthesis from cortisone .

  • FOXO3 Binding : Binds to the DNA-binding domain (DBD) of FOXO3 with 19 µM affinity, suppressing transcriptional activity .

Docking studies reveal ionic interactions between CBX’s carboxylate group and Arg249 in FOXO3-DBD, mimicking DNA phosphate backbone binding .

Ion Channel and Gap Junction Modulation

  • Gap Junctions : CBX blocks connexin-based channels (IC₅₀ = 50–100 µM) by binding extracellular loop residues (e.g., Trp74 in Pannexin1) .

  • Ca²⁺ Signaling : Inhibits IP₃-mediated Ca²⁺ release in endothelial cells at 100 µM, independent of gap junctions .

科学的研究の応用

Anti-Inflammatory Effects in Neurological Disorders

Carbenoxolone has been extensively studied for its potential in treating neurological disorders, particularly Multiple Sclerosis (MS). Research indicates that it mitigates fibrosis formation and improves neurological outcomes in experimental autoimmune encephalomyelitis (EAE) models.

  • Study Findings :
    • This compound significantly reduced demyelination and improved neurological scores in EAE models, suggesting its potential as a novel therapeutic option for MS .
    • It was observed that treatment with this compound led to decreased levels of inflammatory cytokines such as IL-17 and IFN-γ in treated mice .

Therapeutic Role in Fibrosis

This compound exhibits anti-fibrotic properties, making it a candidate for treating various fibrotic conditions.

  • Mechanism :
    • It inhibits hemichannels, particularly pannexins, which are implicated in fibrosis development .
    • Studies have shown that this compound reduces fibrosis in liver and lung tissues, thereby demonstrating its broad applicability in fibrotic diseases .

Metabolic Applications

Research has also highlighted the role of this compound in enhancing insulin sensitivity.

  • Clinical Study :
    • A double-blind study involving healthy males demonstrated that this compound administration increased whole-body insulin sensitivity without affecting forearm insulin sensitivity .
    • The mechanism involves inhibition of the enzyme 11 beta-hydroxysteroid dehydrogenase, which modulates cortisol levels and subsequently influences glucose metabolism .

Applications in Veterinary Medicine

This compound has been investigated for its effects on canine pituitary-dependent hyperadrenocorticism (PDH).

  • Case Study :
    • In a study involving six dogs with PDH, this compound treatment resulted in a gradual decrease in plasma ACTH levels and cortisol concentrations. However, clinical symptoms such as polydipsia remained unchanged .
    • This study marks the first report on the in vivo effects of this compound in dogs suffering from PDH.

Neuroprotective Properties

This compound has shown promise as a neuroprotective agent, particularly in ischemic conditions.

  • Research Findings :
    • In models of ischemic stroke, this compound administration significantly reduced neuronal damage and infarction size when given post-treatment .
    • Its neuroprotective effects are attributed to the inhibition of stress-induced pathways that exacerbate neuronal injury .

Anticonvulsant Effects

The compound has been explored for its anticonvulsant properties.

  • Study Insights :
    • This compound was found to reduce epileptiform activity in neuronal models, suggesting its potential utility in managing seizure disorders .
    • The mechanism appears to involve antagonism of GABA_A receptors rather than electrical synapses .

Data Summary Table

Application AreaMechanism/EffectKey Findings/Case Studies
Neurological DisordersAnti-inflammatoryReduced demyelination and improved scores in MS models
Fibrosis TreatmentHemichannel inhibitionDecreased fibrosis in liver and lung tissues
Metabolic HealthIncreased insulin sensitivityEnhanced glucose metabolism via enzyme inhibition
Veterinary MedicineACTH secretion inhibitionReduced cortisol levels but no amelioration of clinical symptoms in dogs with PDH
NeuroprotectionReduction of neuronal damageSignificant reduction in infarction size post-stroke
Anticonvulsant ActivityGABA_A receptor antagonismReduced epileptiform activity observed

類似化合物との比較

Carbenoxolone is similar to other glycyrrhetinic acid derivatives, such as glycyrrhizic acid. it is unique due to its potent gap junction blocking properties and its ability to inhibit 11-beta-hydroxysteroid dehydrogenase . Other similar compounds include:

This compound stands out due to its dual action on gap junctions and steroid metabolism, making it a versatile compound in both research and therapeutic applications.

Q & A

Basic Research Questions

Q. What are the primary molecular targets of Carbenoxolone in experimental models?

this compound primarily inhibits 11β-hydroxysteroid dehydrogenase (11β-HSD) isoforms and gap junction connexin channels . Structural studies using X-ray crystallography (PDB ID: 2BEL) reveal its tight binding to 11β-HSD1, facilitated by structural similarities to cortisone derivatives . Additionally, it blocks gap junction communication by modulating connexin hemichannels, as demonstrated in retinal electrophysiological assays and calcium imaging .

Q. How does this compound influence HMGB1 secretion in activated macrophages?

this compound (10–100 µM) inhibits LPS-induced HMGB1 secretion while maintaining high intracellular levels, as shown via immunoblot analysis and cellular staining in macrophage activation assays. This inhibition correlates with reduced ICAM1 expression in Lewis lung carcinoma (LLC) cells, validated through western blot and flow cytometry .

Advanced Research Questions

Q. What methodological considerations are critical when designing dose-response studies for this compound in gap junction research?

High-throughput platforms like nanoMEA enable precise quantification of this compound's effects on conduction velocity. Studies comparing transverse (TCV) and longitudinal (LCV) propagation in nanotopographic cultures revealed a 27-fold lower IC50 in patterned cells (14.71 nM vs. 398.1 nM in flat cultures). Key considerations include:

  • Normalizing propagation vectors to account for anisotropic cell growth.
  • Analyzing residuals (e.g., standard deviations of 25.15 for patterned LCV vs. 74.19 for flat controls) to validate dose-response curve fidelity .

Q. How can researchers reconcile contradictory findings regarding this compound’s neuroprotective efficacy?

Discrepancies between in vitro neuroprotection (e.g., 10 mM this compound reducing OGD-induced neuronal damage) and in vivo null effects (e.g., no improvement in sevoflurane-induced neurotoxicity) may stem from:

  • Limited blood-brain barrier penetration, as suggested by studies questioning its ability to cross this barrier .
  • Model-specific pathway activation (e.g., differential regulation of CREB or PI3K/AKT pathways).
    Recommendation: Combine pharmacokinetic studies with pathway-specific knockout models to isolate context-dependent mechanisms .

Q. What mechanistic insights explain this compound’s dual modulation of cell survival and death pathways?

this compound simultaneously attenuates pro-survival (e.g., CREB, PI3K/AKT) and pro-apoptotic (e.g., TNFR1) pathways. In TBI models, it downregulates injury-induced genes like NFkB1A while upregulating survival-associated genes post-injury. To resolve this paradox:

  • Use multiplexed phosphoproteomics to track temporal signaling dynamics.
  • Apply single-cell RNA sequencing to dissect cell-type-specific responses, particularly in pathways like oxidative phosphorylation and amyloid processing .

Q. How does this compound modulate hepatic insulin sensitivity, and what are the implications for experimental design?

By inhibiting hepatic 11β-HSD1 , this compound reduces intrahepatic cortisol levels, enhancing insulin sensitivity (euglycemic clamp studies show a 8.5% increase in dextrose infusion rates). Key considerations:

  • Use double-blind, randomized crossover designs to control for inter-individual variability.
  • Pair systemic insulin sensitivity measurements (e.g., M-values) with tissue-specific assays (e.g., forearm glucose uptake) to isolate hepatic effects .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting results in this compound’s role in epilepsy models?

While this compound reduces seizure duration and spike numbers in PTZ-kindled rats, its combination with phenytoin shows no additive effects. Possible explanations include:

  • Overlap in molecular targets (e.g., voltage-gated Ca²⁺ channels inhibited by this compound at 48 µM EC50).
  • Compensatory mechanisms in gap junction signaling.
    Methodological solution: Employ EEG-coupled behavioral scoring and isolate gap junction vs. ion channel effects using conditional knockout models .

Q. Experimental Design Recommendations

Q. What standardized protocols ensure reproducibility in this compound’s inhibition of 11β-HSD isoforms?

  • Use immunoblot analysis with cortisone/cortisol conversion assays to validate enzyme inhibition.
  • For structural studies, prioritize PDB-deposited coordinates (e.g., 2BEL) for docking simulations and molecular dynamics .

Q. How can pathway analysis refine this compound’s therapeutic potential in neurodegenerative models?

Leverage Ingenuity Pathway Analysis (IPA) to map gene expression changes in pathways like amyloid processing (linked to Alzheimer’s) or CRH signaling. Ensure a 2-fold cutoff for gene expression data and validate findings with in situ hybridization in disease-relevant tissues .

特性

CAS番号

5697-56-3

分子式

C34H50O7

分子量

570.8 g/mol

IUPAC名

(2S,4aS,6aS,6bR,12aS)-10-(3-carboxypropanoyloxy)-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid

InChI

InChI=1S/C34H50O7/c1-29(2)23-10-13-34(7)27(32(23,5)12-11-24(29)41-26(38)9-8-25(36)37)22(35)18-20-21-19-31(4,28(39)40)15-14-30(21,3)16-17-33(20,34)6/h18,21,23-24,27H,8-17,19H2,1-7H3,(H,36,37)(H,39,40)/t21?,23?,24?,27?,30-,31+,32+,33-,34-/m1/s1

InChIキー

OBZHEBDUNPOCJG-QATWLOCDSA-N

SMILES

CC1(C2CCC3(C(C2(CCC1OC(=O)CCC(=O)O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C

異性体SMILES

C[C@]12CC[C@](CC1C3=CC(=O)C4[C@]5(CCC(C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)CCC(=O)O)C)(C)C(=O)O

正規SMILES

CC1(C2CCC3(C(C2(CCC1OC(=O)CCC(=O)O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C

外観

Solid powder

melting_point

292.5 °C

Key on ui other cas no.

5697-56-3

純度

>98% (or refer to the Certificate of Analysis)

関連するCAS

5697-56-3 (Parent)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

18alpha Carbenoxolone
18alpha Glycyrrhetinic Acid 3beta O Hemisuccinate
18alpha-Carbenoxolone
18alpha-Glycyrrhetinic Acid 3beta-O-Hemisuccinate
3-O-hemisuccinate, Glycyrrhetinic Acid
3beta-O-Hemisuccinate, 18alpha-Glycyrrhetinic Acid
Acid 3-O-hemisuccinate, Glycyrrhetinic
Acid 3beta-O-Hemisuccinate, 18alpha-Glycyrrhetinic
Biogastrone
Bioral
Carbeneoxolone
Carbenoxalone
Carbenoxolone
Carbenoxolone Disodium Salt
Carbenoxolone Sodium
Carbosan
Duogastrone
Glycyrrhetinic Acid 3 O hemisuccinate
Glycyrrhetinic Acid 3-O-hemisuccinate
Pharmaxolon
Sanodin

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。